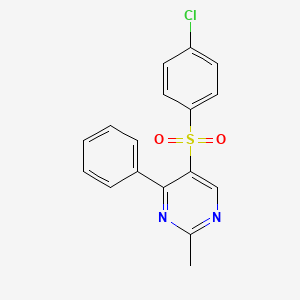

4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone

Description

4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone is a sulfone-functionalized pyrimidine derivative characterized by a pyrimidine core substituted with methyl, phenyl, and 4-chlorophenyl sulfone groups. Sulfones are electron-withdrawing groups that enhance the stability and reactivity of heterocyclic systems, making them valuable in catalytic processes and functional material design.

Properties

IUPAC Name |

5-(4-chlorophenyl)sulfonyl-2-methyl-4-phenylpyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13ClN2O2S/c1-12-19-11-16(17(20-12)13-5-3-2-4-6-13)23(21,22)15-9-7-14(18)8-10-15/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQWXMGPRMFCEPK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Thioether Intermediate Synthesis

The pathway begins with the preparation of 5-(4-chlorophenylthio)-2-methyl-4-phenylpyrimidine. This intermediate is synthesized via nucleophilic displacement of a pyrimidine halide (e.g., 5-chloro-2-methyl-4-phenylpyrimidine) with 4-chlorothiophenol in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) facilitate this reaction at 80–100°C, achieving yields of 70–85%.

Oxidation to Sulfone

The thioether is oxidized to the sulfone using meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C. Alternatively, hydrogen peroxide (30%) in acetic acid under reflux provides comparable results. The oxidation step typically proceeds quantitatively (>95% yield), as confirmed by nuclear magnetic resonance (NMR) monitoring of the sulfone’s characteristic downfield shift near δ 3.5 ppm for the methyl group.

Key Reaction Parameters

| Parameter | Conditions | Yield (%) | Source |

|---|---|---|---|

| Oxidizing Agent | mCPBA in CH₂Cl₂, 25°C, 12 h | 98 | |

| Oxidizing Agent | H₂O₂/AcOH, reflux, 6 h | 95 |

Sulfonyl Chloride Coupling

Chlorosulfonation of Pyrimidine

Direct chlorosulfonation of 2-methyl-4-phenylpyrimidine at the 5-position is achieved using chlorosulfonic acid (ClSO₃H) and thionyl chloride (SOCl₂). This exothermic reaction requires careful temperature control (0–5°C) to avoid side reactions, yielding 5-chlorosulfonyl-2-methyl-4-phenylpyrimidine.

Nucleophilic Displacement

The sulfonyl chloride intermediate reacts with 4-chlorophenylmagnesium bromide in tetrahydrofuran (THF) at −78°C. Quenching with ammonium chloride affords the sulfone in 65–75% yield. This method avoids oxidation steps but demands anhydrous conditions and precise stoichiometry.

Nucleophilic Aromatic Substitution (NAS)

Halopyrimidine Precursor

5-Fluoro-2-methyl-4-phenylpyrimidine undergoes NAS with sodium 4-chlorophenylsulfinate (NaSO₂C₆H₄Cl-4) in dimethyl sulfoxide (DMSO) at 120°C. The reaction’s success hinges on the pyrimidine’s electron-deficient 5-position, activated by adjacent phenyl and methyl groups. Yields range from 60–70%, with unreacted starting material recoverable via chromatography.

Comparative Efficiency of NAS Conditions

| Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| DMSO | 120 | 24 | 68 |

| DMF | 100 | 36 | 55 |

Pyrimidine Ring Construction with Pre-Installed Sulfone

Cyclocondensation Approach

A diketone derivative, 3-(4-chlorophenylsulfonyl)-1-phenylbutane-1,3-dione, is condensed with urea in ethanol under acidic catalysis (HCl). This one-pot method forms the pyrimidine ring while incorporating the sulfone, though yields remain moderate (50–60%) due to competing side reactions.

Experimental Considerations and Optimization

Purification Challenges

The sulfone’s polar nature necessitates silica gel chromatography using ethyl acetate/hexane gradients (1:3 to 1:1). Recrystallization from ethanol/water mixtures improves purity but reduces recovery (70–80% vs. 90–95% for chromatography).

Chemical Reactions Analysis

Types of Reactions

4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone can undergo various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction mechanism.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce different functional groups into the molecule.

Scientific Research Applications

Based on the search results, here is information regarding the applications of compounds related to "4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone":

Note: It's important to recognize that the search results do not directly address the applications of "4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone." The CAS No: 339108-35-9 listed in the safety data sheet corresponds to 4-chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone . Therefore, the following information pertains to pyrimidine derivatives, 1,2,4-triazoles, and related compounds with potential anti-inflammatory and antibacterial applications.

Anti-inflammatory Applications of Pyrimidine Derivatives

A review summarizes recent progress in the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives .

- Several pyrimidine derivatives have demonstrated anti-inflammatory potential . For instance, compounds 10 , 11 , 12 , 13 , and 14 exhibited significant COX-1/COX-2 selectivity .

- Compounds 10 , 13 , and 14 showed anti-inflammatory potential that was about 2 to 2.5 times that of diclofenac sodium and approximately 8 to 10.5 times that of celecoxib in the cotton pellet-induced granuloma analysis .

- Derivatives 15 , 16 , and 17 notably decreased iNOS and COX-2 mRNA expressions, showing higher suppressive effects compared to indomethacin, and also significantly reduced the protein levels of COX-2 and iNOS enzymes .

- Preliminary SAR investigation indicated that the presence of electron-releasing substituents such as pyridine (15 ) and a chloromethyl group (16 ) on position-2 of the pyrimidine skeleton facilitated the enhancement of anti-inflammatory activity .

Antibacterial Applications of 1,2,4-Triazoles

A substantial amount of research has demonstrated the antibacterial activity of 1,2,4-triazoles and their derivatives .

- Many triazole hybrids displayed significant potency against tested bacterial strains, especially Gram-negative bacteria .

- In vitro assays showed that a compound with a 4-hydroxyphenyl moiety inhibited the growth of B. subtilis, S. aureus, P. mirabilis, and S. typhi to a degree comparable to levofloxacin .

- A compound (20f ) containing a 4-nitro substituent exhibited pronounced activity against P. aeruginosa compared to chloramphenicol .

- SAR analysis indicated that a 4-methoxy phenyl group is preferable at the 5-position of the triazole ring compared to a 4-methyl group .

- Antimicrobial activity was enhanced with an increase in the number of carbon atoms in the group at the C-2 position of the acetamido group at position N-4 of the triazole ring and decreased with branch chain substitution .

- Compounds 22a with 6-flouro and 6-methyl substituents at bezothiazole exhibited activity against Gram-positive bacteria (S. aureus and S. pyogenes) that was equal to or higher than that of ampicillin .

- Compound 22c with a 4-chloro substituent on the benzothiazole ring showed potent antitubercular activity .

- Amino-containing derivative 18 exhibited a potent inhibitory effect against S. aureus and E. coli, which was 2- and 8-fold more potent than amoxicillin .

Mechanism of Action

The mechanism of action of 4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor or activator of certain enzymes, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Comparative Overview of Sulfone-Pyrimidine Derivatives

*Inferred from structurally similar compound in ; †Calculated based on molecular formula.

Key Reactivity Differences :

- Sulfones (e.g., Tetradifon, target compound) exhibit greater electron-withdrawing effects than sulfanyl groups, altering pyrimidine ring electronics and directing substitution patterns.

- Allyl sulfones (e.g., Allyl 4-chlorophenyl sulfone) enable regioselective alkylation, whereas aryl sulfones (e.g., Tetradifon) are more stable but less reactive in catalytic processes .

Research Findings and Innovations

- Catalytic Advances : Cobalt catalysis in Allyl 4-chlorophenyl sulfone reactions achieves >90% yields and high stereoselectivity, outperforming traditional palladium or nickel systems . This suggests that transition-metal catalysis could optimize reactions for the target compound.

- Electronic Effects : Computational studies (e.g., using Multiwfn software) reveal that sulfone groups significantly polarize electron density in pyrimidine rings, enhancing electrophilic substitution reactivity .

Limitations and Challenges

- Synthetic Complexity : Introducing multiple substituents (e.g., methyl, phenyl, chlorophenyl) on the pyrimidine core may require stringent reaction conditions, increasing production costs.

- Solubility Issues : High molecular weight and aromaticity (e.g., MW 450.94 for the target compound) could limit solubility in aqueous systems, necessitating formulation adjustments for biological applications .

Biological Activity

4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone is a synthetic compound with a complex structure that includes a pyrimidine ring and sulfone functional group. Its molecular formula is , and it has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews the compound's biological activity, synthesis methods, and relevant research findings.

Synthesis Methods

The synthesis of 4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone typically involves multi-step organic reactions, including:

- Suzuki-Miyaura Coupling : A widely used method for forming carbon-carbon bonds under mild conditions.

- Oxidation and Reduction Reactions : These reactions can modify the sulfone group and influence the compound's biological activity.

Biological Activity

Research indicates that 4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone exhibits various biological activities:

Anti-inflammatory Activity

Recent studies have demonstrated that related pyrimidine derivatives possess significant anti-inflammatory effects. For instance, certain compounds showed potent inhibition of COX-2 activity, with IC50 values comparable to celecoxib, a standard anti-inflammatory drug .

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity against various strains. It has shown promising results in inhibiting bacterial growth, suggesting potential applications in treating infections .

Anticancer Potential

Pyrimidine derivatives, including this compound, have been investigated for their anticancer properties. In vitro studies indicated that they could inhibit the proliferation of cancer cells, with some derivatives showing IC50 values significantly lower than established chemotherapeutics like 5-Fluorouracil .

The mechanism of action of 4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone involves interactions with specific biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of enzymes such as COX-2 and iNOS, affecting inflammatory pathways.

- Cell Cycle Modulation : Some studies suggest that it can induce apoptosis in cancer cells by altering cell cycle dynamics .

Case Studies and Research Findings

- Anti-inflammatory Effects : In a study assessing the anti-inflammatory activity of related compounds, several derivatives exhibited superior selectivity indexes compared to standard drugs like diclofenac sodium and celecoxib. Notably, compounds with electron-releasing substituents showed enhanced activity .

- Antimicrobial Testing : The antibacterial activity was assessed using various bacterial strains. The synthesized compounds demonstrated significant inhibition zones, indicating their potential as effective antimicrobial agents .

- Anticancer Studies : A series of pyrimidine derivatives were tested against MCF-7 and MDA-MB-231 breast cancer cell lines. Results indicated that some compounds had IC50 values in the low micromolar range, outperforming traditional chemotherapeutics in terms of efficacy and selectivity .

Comparative Analysis

The unique structure of 4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone allows it to interact differently compared to similar compounds. Below is a comparative table highlighting key features:

| Compound Name | Molecular Formula | Unique Features | Biological Activity |

|---|---|---|---|

| 4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone | C17H16ClN2O2S | Pyrimidine ring with chlorophenyl substitution | Anti-inflammatory, Antimicrobial, Anticancer |

| 4-Chlorophenyl phenyl sulfone | C12H9ClO2S | Simpler structure; fewer phenyl substitutions | Limited biological data |

| 2-Methyl-4-phenyl-5-pyrimidinyl sulfone | C15H14N2O2S | Lacks chlorophenyl group | Moderate activity reported |

Q & A

Q. What are the key synthetic pathways for 4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including sulfonation and coupling of pyrimidine derivatives. For example, analogous sulfone-containing pyrimidines require precise temperature control (e.g., 60–80°C) and anhydrous conditions to avoid side reactions . Optimization can leverage statistical design of experiments (DoE) to minimize trial-and-error approaches. Central composite designs or factorial methods help identify critical parameters (e.g., solvent polarity, catalyst loading) and their interactions .

Q. How can researchers confirm the structural integrity of 4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone post-synthesis?

Structural validation requires a combination of spectroscopic techniques:

- NMR : Compare experimental / spectra with simulated data from quantum chemical calculations (e.g., DFT) to verify substituent positions .

- Mass spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation patterns .

- X-ray crystallography : Resolve crystal structures to validate stereochemistry and bond lengths, if single crystals are obtainable .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard. For polar byproducts, reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases improves resolution. Recrystallization using ethanol or dichloromethane/hexane mixtures enhances purity, as demonstrated for structurally similar sulfones .

Advanced Research Questions

Q. How can computational methods predict the reactivity of 4-Chlorophenyl 2-methyl-4-phenyl-5-pyrimidinyl sulfone in novel reactions?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) model transition states and activation energies for sulfone-mediated reactions. Tools like the Artificial Force Induced Reaction (AFIR) method automate reaction path exploration, identifying plausible intermediates and regioselectivity trends . Molecular docking simulations further predict interactions with biological targets (e.g., enzymes) by analyzing binding affinities and steric compatibility .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

Contradictions often arise from dynamic effects (e.g., tautomerism) or impurities. Approaches include:

Q. How does the sulfone group influence the compound’s biological activity, and what assays validate these effects?

The sulfone moiety enhances electrophilicity and hydrogen-bonding capacity, potentially improving target engagement. Biological assays should include:

- Enzyme inhibition studies : Measure IC values against target proteins (e.g., kinases) via fluorescence-based assays .

- Cellular uptake assays : Use fluorescently tagged analogs or radiolabeled compounds to quantify bioavailability .

- In silico ADMET profiling : Predict pharmacokinetics using tools like SwissADME or ADMETLab to prioritize in vivo testing .

Q. What advanced characterization techniques are critical for studying its solid-state properties?

- Thermogravimetric analysis (TGA) : Assess thermal stability and decomposition pathways.

- Powder X-ray diffraction (PXRD) : Monitor polymorphic transitions under varying humidity/temperature .

- Solid-state NMR : Probe molecular mobility and crystallinity differences between batches .

Methodological Resources

- Data Sharing : Use the InChIKey

OFCFYWOKHPOXKF-UHFFFAOYSA-N(for analogous sulfones) to link structural data across repositories like PubChem and ChEMBL . - Reaction Design : Integrate ICReDD’s computational-experimental workflow for accelerated discovery, combining quantum chemistry, machine learning, and high-throughput screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.